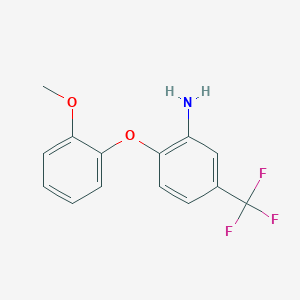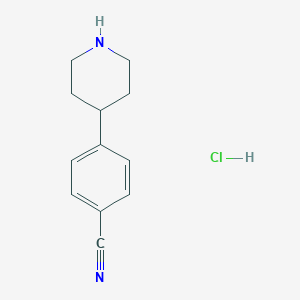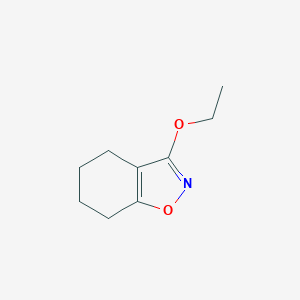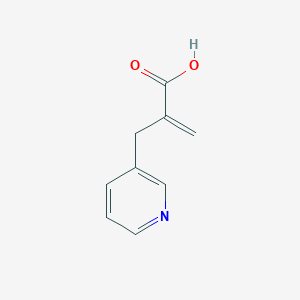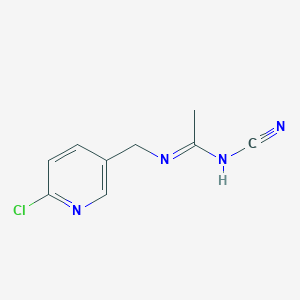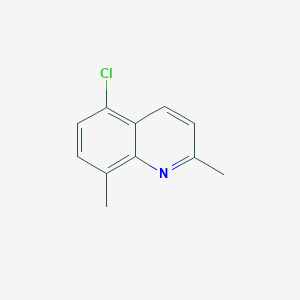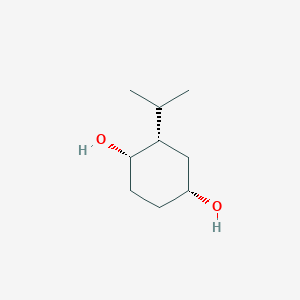
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol, also known as D-threo-1,4-Dimercapto-2,3-butanediol or DMSA, is a chelating agent used to treat heavy metal poisoning. This compound is a derivative of dimercaprol, a drug used to treat arsenic, gold, and mercury poisoning. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
Mechanism Of Action
DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine. This process is known as chelation. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
Biochemical And Physiological Effects
DMSA has been shown to have low toxicity and is well-tolerated by the body. It has been shown to be effective in reducing the levels of heavy metals in the body. DMSA has also been shown to have antioxidant properties, which may help protect the body from oxidative stress.
Advantages And Limitations For Lab Experiments
DMSA is a commonly used chelating agent in laboratory experiments. It has a high affinity for heavy metals, which makes it an effective tool for studying heavy metal toxicity. However, DMSA can also chelate essential metals, such as zinc and copper, which may affect the results of experiments.
Future Directions
1. Development of new chelating agents with higher affinity for heavy metals and lower affinity for essential metals.
2. Investigation of the potential use of DMSA in the treatment of other conditions, such as Alzheimer's disease and Parkinson's disease.
3. Study of the long-term effects of DMSA treatment on the body.
4. Development of new methods for detecting heavy metal toxicity in the body.
Synthesis Methods
DMSA is synthesized from thiomalic acid, which is produced by the reaction of malic acid with hydrogen sulfide. Thiomalic acid is then esterified with isopropyl alcohol to produce DMSA.
Scientific Research Applications
DMSA has been extensively studied for its ability to treat heavy metal poisoning. It has been shown to be effective in treating lead, mercury, and arsenic poisoning. DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine.
properties
CAS RN |
179249-41-3 |
|---|---|
Product Name |
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1S,2S,4R)-2-propan-2-ylcyclohexane-1,4-diol |
InChI |
InChI=1S/C9H18O2/c1-6(2)8-5-7(10)3-4-9(8)11/h6-11H,3-5H2,1-2H3/t7-,8+,9+/m1/s1 |
InChI Key |
XSEWIIKMVMWAKL-VGMNWLOBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](CC[C@@H]1O)O |
SMILES |
CC(C)C1CC(CCC1O)O |
Canonical SMILES |
CC(C)C1CC(CCC1O)O |
synonyms |
1,4-Cyclohexanediol,2-(1-methylethyl)-,(1alpha,2alpha,4alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



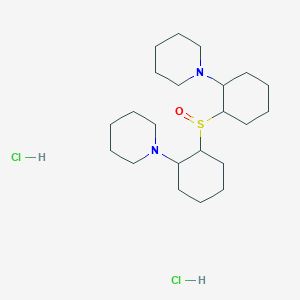

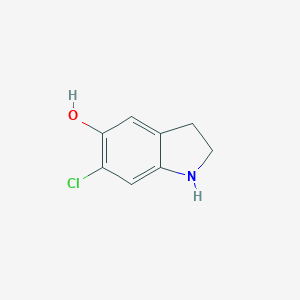

![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
